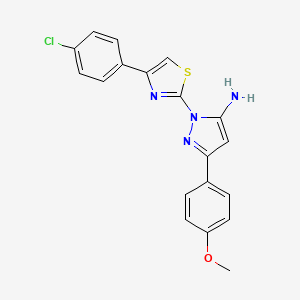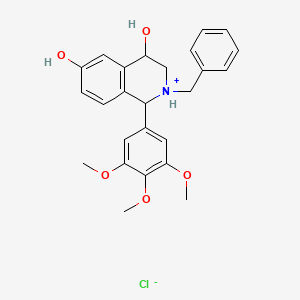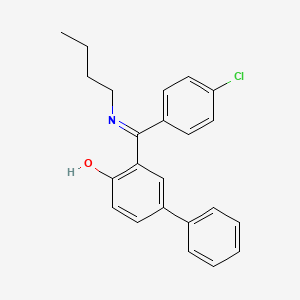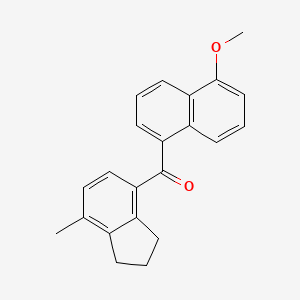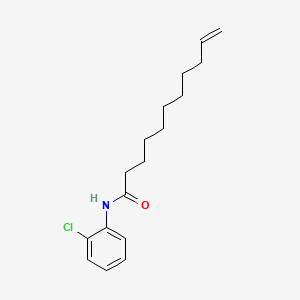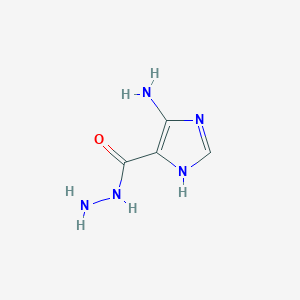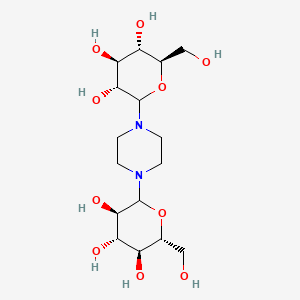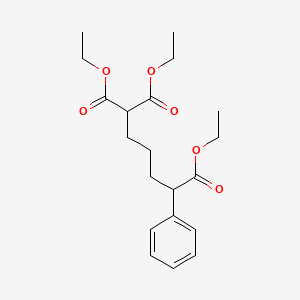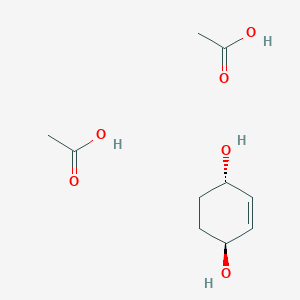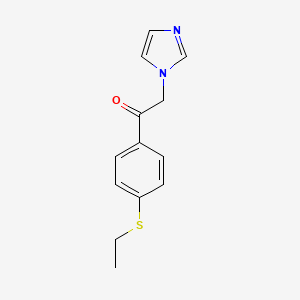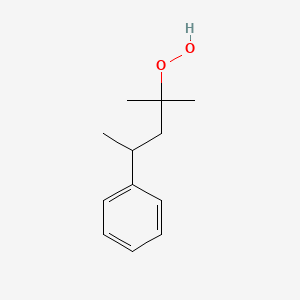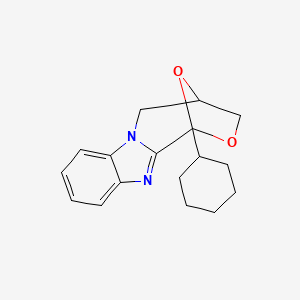
4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex organic compound that features a unique structure combining elements of cyclohexane, epoxy, oxazepine, and benzimidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of a suitable benzimidazole derivative with an epoxide-containing cyclohexane compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler, more reactive intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Shares the epoxy and dihydro functionalities but lacks the oxazepine and benzimidazole components.
3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: Contains similar epoxy and cyclohexane structures but differs in the overall molecular framework.
Uniqueness
4,5-Dihydro-1-cyclohexyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76099-01-9 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H20N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
Clave InChI |
FLDAAQJCYRTWGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C23C4=NC5=CC=CC=C5N4CC(O2)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


